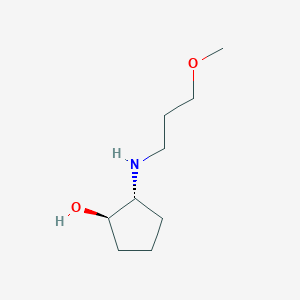
(1R,2R)-2-((3-Methoxypropyl)amino)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-((3-Methoxypropyl)amino)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with an amino group and a methoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((3-Methoxypropyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a cyclopentanone derivative.
Reductive Amination: The cyclopentanone derivative undergoes reductive amination with 3-methoxypropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to maximize yield.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-((3-Methoxypropyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
(1R,2R)-2-((3-Methoxypropyl)amino)cyclopentan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: It is investigated for its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-((3-Methoxypropyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors in biological systems.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction: Modulating signal transduction pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-((3-Methoxypropyl)amino)cyclopentan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
(1R,2R)-2-((2-Methoxyethyl)amino)cyclopentan-1-ol: A compound with a different alkyl chain length.
(1R,2R)-2-((3-Methoxypropyl)amino)cyclohexan-1-ol: A compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(1R,2R)-2-((3-Methoxypropyl)amino)cyclopentan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in medicinal chemistry and other research fields.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(1R,2R)-2-(3-methoxypropylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-12-7-3-6-10-8-4-2-5-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI Key |
GFHGCFHFZIHCON-RKDXNWHRSA-N |
Isomeric SMILES |
COCCCN[C@@H]1CCC[C@H]1O |
Canonical SMILES |
COCCCNC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


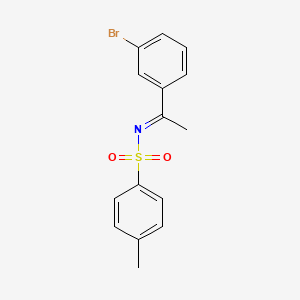
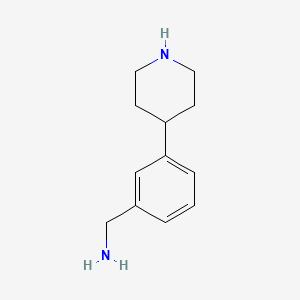
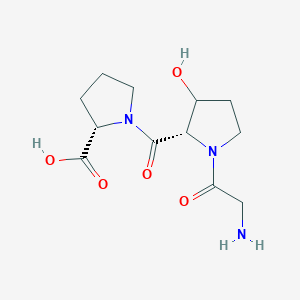
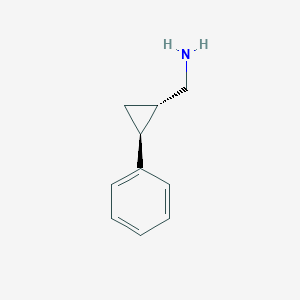
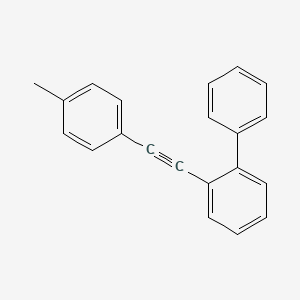
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351001.png)
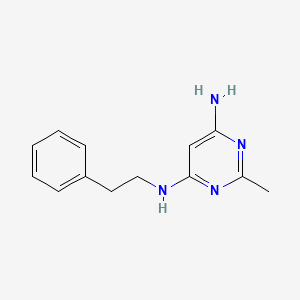
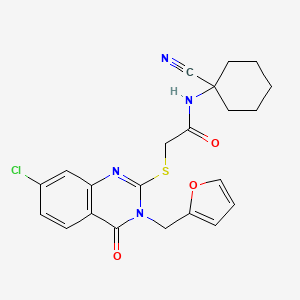
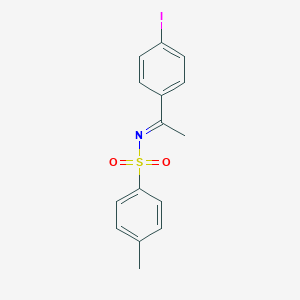
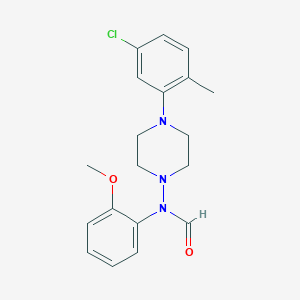
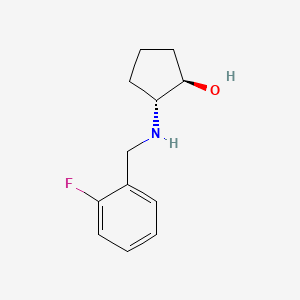
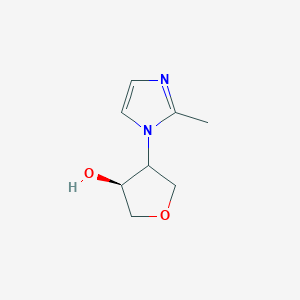
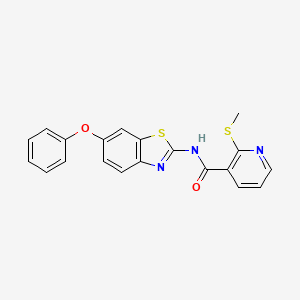
![6-[(2-Ethoxyphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351034.png)
